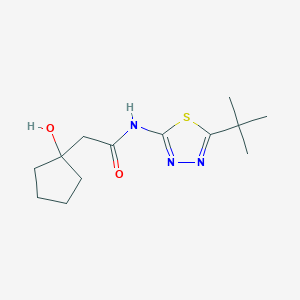![molecular formula C18H26N2O3 B6640163 N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide](/img/structure/B6640163.png)
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide, commonly known as HC-067047, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have a significant impact on various biological processes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
HC-067047 exerts its biological effects by inhibiting the activity of specific ion channels, such as TRPC and L-type calcium channels. By blocking these channels, HC-067047 can modulate the intracellular calcium signaling, which is essential for many cellular processes.
Biochemical and Physiological Effects:
The inhibition of TRPC channels by HC-067047 has been shown to have various biochemical and physiological effects. For example, in neurons, the inhibition of TRPC channels can reduce the release of neurotransmitters, leading to a decrease in synaptic transmission. In cardiac muscle cells, the inhibition of L-type calcium channels can reduce the contractility of the heart, which can be beneficial in the treatment of certain cardiovascular diseases. In cancer cells, the antiproliferative effects of HC-067047 can lead to cell cycle arrest and apoptosis, which can inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using HC-067047 in lab experiments is its specificity for TRPC and L-type calcium channels. This specificity allows researchers to study the role of these channels in various biological processes accurately. However, one of the limitations of using HC-067047 is its potential off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on HC-067047. One potential direction is the development of new drugs based on the structure of HC-067047. Another direction is the investigation of the role of TRPC and L-type calcium channels in various diseases, such as Alzheimer's disease and hypertension. Additionally, the potential off-target effects of HC-067047 should be further investigated to ensure the accuracy of the results obtained from lab experiments.
Conclusion:
HC-067047 is a small molecule inhibitor that has been extensively studied in various scientific research areas. Its specificity for TRPC and L-type calcium channels makes it a promising candidate for the development of new drugs. The inhibition of these channels by HC-067047 has various biochemical and physiological effects, which can be beneficial in the treatment of various diseases. However, the potential off-target effects of HC-067047 should be further investigated to ensure the accuracy of the results obtained from lab experiments.
Métodos De Síntesis
The synthesis of HC-067047 involves a multistep process that starts with the reaction of 2-phenylacetyl chloride with N-(1-cycloheptylmethyl)piperazine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis of HC-067047 has been optimized to ensure high yields and purity.
Aplicaciones Científicas De Investigación
HC-067047 has been extensively studied in various scientific research areas, including neuroscience, cardiovascular research, and cancer research. In neuroscience, this compound has been found to be a potent blocker of the TRPC channels, which play a critical role in regulating calcium signaling in neurons. In cardiovascular research, HC-067047 has been shown to inhibit the activity of the L-type calcium channels, which are involved in the regulation of cardiac muscle contraction. In cancer research, HC-067047 has been found to have antiproliferative effects on cancer cells, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c21-16(12-15-8-4-3-5-9-15)19-13-17(22)20-14-18(23)10-6-1-2-7-11-18/h3-5,8-9,23H,1-2,6-7,10-14H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVDZVBOWARZQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)CNC(=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(1-hydroxycycloheptyl)methylamino]-2-oxoethyl]-2-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[1-(3-Fluorophenyl)piperidin-3-yl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B6640118.png)
![N-[(1-hydroxycycloheptyl)methyl]-3-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B6640128.png)
![2-(hydroxymethyl)-N-[(2-imidazol-1-ylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6640138.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[2-methyl-1-(3-methylpyridin-2-yl)propyl]urea](/img/structure/B6640153.png)
![1-(2-fluorophenyl)-N-[(1-hydroxycycloheptyl)methyl]-5-methylpyrazole-4-carboxamide](/img/structure/B6640169.png)

![2-(1-hydroxycyclopentyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide](/img/structure/B6640190.png)
![[4-[(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6640197.png)